甲基2-(3-硝基苯基)丙酸酯

描述

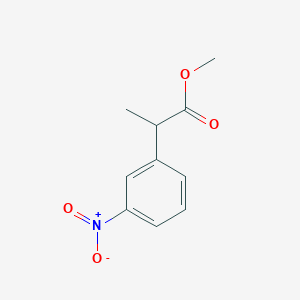

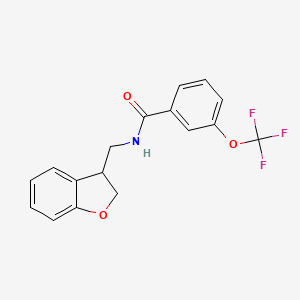

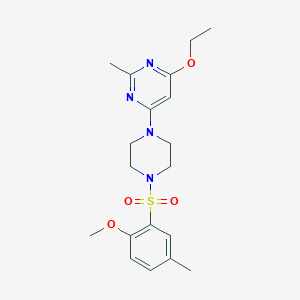

“Methyl 2-(3-nitrophenyl)propanoate” is a chemical compound with the molecular formula C10H11NO4 . It is used in various scientific research and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-nitrophenyl)propanoate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3-nitrophenyl)propanoate” are not fully detailed in the available data. It’s molecular weight is 209.202 .科学研究应用

光敏保护基团

甲基2-(3-硝基苯基)丙酸酯可能属于一类更广泛的化合物,被称为光敏保护基团。这些基团,包括3-硝基苯基,在合成化学中显示出潜力。它们的应用仍在发展中,但预计将在未来产生重大影响 (Amit, Zehavi, & Patchornik, 1974)。

农业中的甲烷减排

3-硝基丙醇(3-NOP),一种在结构上类似于甲基2-(3-硝基苯基)丙酸酯的化合物,以其作为甲烷减排剂的特性而闻名,特别是在农业环境中。它抑制了甲基CoM还原酶,减少了甲烷排放,有助于可持续的农业实践 (Marco-Contelles, 2023)。

环境和大气化学

像甲基2-(3-硝基苯基)丙酸酯这样的硝基化合物在环境化学中可能具有重要意义。硝基酚的大气出现以及它们的形成和降解过程已被广泛研究。了解苯酚的大气硝化过程,这可能与甲基2-(3-硝基苯基)丙酸酯有相似之处,对于理解大气化学及其环境影响至关重要 (Harrison et al., 2005)。

作用机制

安全和危害

While specific safety data for “Methyl 2-(3-nitrophenyl)propanoate” is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

属性

IUPAC Name |

methyl 2-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVGMRGUCBLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-nitrophenyl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)